Cas no 2138821-85-7 (rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans)

Technical Introduction: rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid (trans) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a trans-configured prop-1-en-1-yl substituent. Its stereochemically defined structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmacologically active compounds or chiral ligands. The Boc group enhances stability and facilitates selective deprotection under mild conditions. The trans-configuration ensures precise spatial orientation, which is critical for stereoselective reactions. This compound is suitable for applications in asymmetric synthesis, medicinal chemistry, and the development of novel catalysts or bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans structure
2138821-85-7 structure
Product name:rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans
CAS No:2138821-85-7
MF:C13H21NO4
Molecular Weight:255.31014418602
CID:6484322
PubChem ID:165953833

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans 化学的及び物理的性質

名前と識別子

    • EN300-718725
    • rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans
    • 2138821-85-7
    • 1-[(tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid
    • インチ: 1S/C13H21NO4/c1-5-6-9-7-14(8-10(9)11(15)16)12(17)18-13(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,15,16)/b6-5+
    • InChIKey: PTZDQRXQOFCXGD-AATRIKPKSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(C(=O)O)C(/C=C/C)C1)=O

計算された属性

  • 精确分子量: 255.14705815g/mol
  • 同位素质量: 255.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 357
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 66.8Ų

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-718725-0.5g
1-[(tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid
2138821-85-7 95.0%
0.5g
$1014.0 2025-03-12
Enamine
EN300-718725-2.5g
1-[(tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid
2138821-85-7 95.0%
2.5g
$2071.0 2025-03-12
Enamine
EN300-718725-5.0g
1-[(tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid
2138821-85-7 95.0%
5.0g
$3065.0 2025-03-12
Enamine
EN300-718725-1.0g
1-[(tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid
2138821-85-7 95.0%
1.0g
$1057.0 2025-03-12
Enamine
EN300-718725-0.1g
1-[(tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid
2138821-85-7 95.0%
0.1g
$930.0 2025-03-12
Enamine
EN300-718725-10.0g
1-[(tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid
2138821-85-7 95.0%
10.0g
$4545.0 2025-03-12
Enamine
EN300-718725-0.25g
1-[(tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid
2138821-85-7 95.0%
0.25g
$972.0 2025-03-12
Enamine
EN300-718725-0.05g
1-[(tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid
2138821-85-7 95.0%
0.05g
$888.0 2025-03-12

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans 関連文献

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, transに関する追加情報

Chemical Compound CAS No. 2138821-85-7: rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans

The compound with CAS No. 2138821-85-7, named rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their versatile applications in drug design and synthesis. The molecule's structure is characterized by a pyrrolidine ring system with specific stereochemistry at the 3R and 4R positions, making it a valuable target for stereochemical studies and enantioselective synthesis.

The tert-butoxy carbonyl (BOC) group attached to the pyrrolidine ring plays a crucial role in protecting the amine functionality during synthetic processes. This protective group is commonly used in organic synthesis due to its stability under various reaction conditions and ease of removal under acidic or enzymatic cleavage. The presence of the (1E)-propenyl group at the 4-position introduces additional complexity to the molecule, contributing to its potential as a building block for more intricate structures.

Recent advancements in asymmetric catalysis have enabled the synthesis of this compound with high enantiomeric excess, which is essential for its application in chiral resolution and enantioselective reactions. Researchers have explored the use of this compound as a precursor for bioactive molecules, particularly in the development of peptide-based drugs and inhibitors. Its unique stereochemistry and functional groups make it an ideal candidate for exploring non-canonical binding modes in protein-ligand interactions.

In terms of pharmacological applications, studies have shown that this compound exhibits moderate activity against certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity suggests potential applications in the treatment of metabolic disorders. Furthermore, ongoing research is focused on optimizing its bioavailability and reducing potential side effects through structural modifications.

The synthesis of this compound involves a multi-step process that combines principles from stereochemistry, organocatalysis, and protecting group strategies. Key steps include the formation of the pyrrolidine ring through intramolecular cyclization, followed by selective protection and functionalization of specific positions. The use of environmentally friendly reagents and solvent systems has become a focus in recent synthetic protocols to align with green chemistry principles.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure and purity. These analytical methods provide critical insights into the molecule's stability under different conditions and its behavior in various chemical environments.

In conclusion, CAS No. 2138821-85-7, or rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-propenyl]pyrrolidine carboxylic acid, represents a significant advancement in organic synthesis and drug discovery. Its unique structure and stereochemical properties make it a valuable tool for researchers across multiple disciplines. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in the development of novel therapeutic agents and advanced chemical technologies.

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